The compound "3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride" represents a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a triazolo[4,3-a]pyrazine core, which is a fused heterocyclic system that can be modified to target various biological pathways. The trifluoromethyl group in the 3-position is a common bioisostere used to enhance the metabolic stability and lipophilicity of pharmaceuticals5.
Several synthetic routes have been explored for the production of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride. The most common approach involves a multi-step process starting from ethyl trifluoroacetate. [, , ]
An alternative method utilizes (R)-3-(tert-butoxycarbonyl)-4-(2,4,5-trifluorophenyl)butyric acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a] pyrazine hydrochloride in the presence of a condensing agent and an acid-binding agent. This route offers advantages in terms of stability, purity, yield, and shortened reaction time, making it suitable for industrial production. []
The molecular structure of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has been confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry. [] These techniques provide detailed information about the arrangement of atoms, bonds, and functional groups within the molecule.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride serves as a versatile starting material for further chemical modifications. One notable reaction is its conversion into various 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives. This transformation involves reacting the hydrochloride salt with various isocyanates in the presence of triethylamine. This reaction proceeds under mild conditions and offers excellent yields, highlighting the compound's reactivity and utility in synthesizing diverse chemical entities. []
In the pharmaceutical field, triazolo[4,3-a]pyrazine derivatives have been explored for their potential as antihypertensive agents due to their renin inhibitory activity. Compounds with this core have been shown to effectively lower blood pressure in animal models, although challenges with oral bioavailability have been noted2. Additionally, these compounds have demonstrated anticonvulsant activity, with some derivatives showing potent efficacy against seizures in rat models. The triazolo[4,3-a]pyrazine ring system has been identified as a bioisostere of the purine ring, which is known for its anticonvulsant properties3.
The urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential activity against bacterial and fungal strains, with thiourea derivatives exhibiting better activity compared to urea compounds. Molecular docking studies have suggested that these compounds bind effectively to the active site of poly (ADP-ribose) polymerase, indicating a potential mechanism for their antimicrobial action5.
The synthesis of triazolo[4,3-a]pyrazine derivatives has been a subject of interest due to their pharmacological importance. A rapid and facile method for the synthesis of 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines has been reported, utilizing palladium-copper catalysis. This methodology allows for the synthesis of a broad range of substrates, including optically active products4. Another approach involves the regioselective synthesis of chiral tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives, highlighting the versatility of these compounds in synthetic chemistry6.
The mechanism of action of triazolo[4,3-a]pyrazine derivatives varies depending on the substitution pattern on the core structure. For instance, pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines have been identified as potent inhibitors of phosphodiesterase 2 (PDE2), which is an enzyme involved in the regulation of intracellular levels of cyclic nucleotides. These compounds exhibit selectivity for PDE2 by introducing a linear, lipophilic moiety on the meta-position of the phenyl ring. The selectivity and drug-like properties of these compounds have been explored through structure-activity relationship (SAR) studies and free energy perturbation calculations1. Additionally, 1,2,4-triazolo[4,3-a]pyrazine derivatives have shown human renin inhibitory activity, which is crucial for the treatment of hypertension. The renin inhibitory activity is attributed to the non-peptidic replacement of the P4-P2 residues of angiotensinogen, a natural substrate for renin2.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5